molecular formula C5H12O2 B1311130 (2S,4S)-(+)-2,4-Pentanediol CAS No. 72345-23-4

(2S,4S)-(+)-2,4-Pentanediol

Cat. No. B1311130
CAS RN: 72345-23-4
M. Wt: 104.15 g/mol
InChI Key: GTCCGKPBSJZVRZ-WHFBIAKZSA-N
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Description

(2S,4S)-(+)-2,4-Pentanediol is a chiral diol that has been utilized as an acyclic template for asymmetric induction in the field of polymer chemistry. This compound serves as a monomer that can be copolymerized with other monomers such as styrene to produce polymers with specific chiral configurations .

Synthesis Analysis

The synthesis of optically pure (2S,4S)-(+)-2,4-Pentanediol can be achieved through the hydrogenation of acetylacetone using an asymmetrically modified Raney nickel catalyst. The use of (S,S)-tartaric acid-NaBr-modified Raney nickel leads to the selective production of the (2S,4S) diastereomer with high optical purity. The hydrogenation product can be further purified by recrystallization from an ethereal solution to obtain the optically pure diol .

Molecular Structure Analysis

The molecular structure of (2S,4S)-(+)-2,4-Pentanediol is crucial for its role in asymmetric synthesis. The specific stereochemistry of the compound, with both chiral centers having the (S)-configuration, allows for the induction of chirality in copolymerization reactions. This stereochemical arrangement is responsible for the compound's ability to serve as a template for asymmetric induction .

Chemical Reactions Analysis

When (2S,4S)-2,4-pentanedyl bis(4-vinylbenzoate) is copolymerized with styrene using azobisisobutyronitrile as an initiator, the resulting copolymer exhibits cyclic repeating units and styrene units. The chiral template can be removed from the copolymer, leading to a change in specific rotation and the formation of poly(methyl 4-vinylbenzoate-co-styrene) with a distinct circular dichroism spectrum. This transformation demonstrates the ability of (2S,4S)-(+)-2,4-Pentanediol to impart chirality to the polymer main chain .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2S,4S)-(+)-2,4-Pentanediol and its derivatives are characterized by their specific rotations and circular dichroism (CD) spectra. The specific rotation of the copolymer derived from (2S,4S)-2,4-pentanedyl bis(4-vinylbenzoate) changes significantly upon removal of the chiral template. The CD spectrum of the resulting polymer displays a splitting Cotton effect, indicative of the negative chirality of the vicinal (methyl 4-vinylbenzoate) units in the polymer's main chain. These properties are essential for understanding the chiral nature of the polymers produced from this diol .

Scientific Research Applications

  • Enzymatic Oxidation

    • Field: Biochemistry
    • Application: “(2S,4S)-(+)-2,4-Pentanediol” can be degraded by the enzyme “Secondary Alcohol Dehydrogenase” from Geotrichum sp. WF9101 .
    • Method: The enzyme shows enantioselective oxidations towards diols including "(2S,4S)-(+)-2,4-Pentanediol" .
    • Results: This enzyme could be useful for the preparation of ®-( - )-diols from the racemates of these diols .
  • Pharmaceuticals

    • Field: Pharmaceutical Industry
    • Application: A radiolabeled precursor of “(2S,4S)-(+)-2,4-Pentanediol”, known as “(2S,4S)4–[18F]FPArg”, is used in glioma imaging .
    • Method: The precursor is synthesized and then used in microPET–CT imaging experiments .
    • Results: The precursor can penetrate the blood–brain barrier and image gliomas with high contrast .
  • Chemical Synthesis

    • Field: Organic Chemistry
    • Application: “(2S,4S)-(+)-2,4-Pentanediol” is used as a chiral building block in the synthesis of various organic compounds .
    • Method: The specific methods of application depend on the target compound. Generally, it involves reactions under controlled conditions with other reagents .
    • Results: The outcomes vary based on the specific synthesis. The product is typically a chiral compound with one or more stereocenters .
  • Cosmetics

    • Field: Cosmetic Science
    • Application: “(2S,4S)-(+)-2,4-Pentanediol” may be used in the formulation of cosmetic products .
    • Method: It can be incorporated into cosmetic formulations during the manufacturing process .
    • Results: The specific outcomes depend on the final product. It may contribute to the texture, stability, or other properties of the cosmetic product .
  • Chemical Research

    • Field: Chemical Research
    • Application: “(2S,4S)-(+)-2,4-Pentanediol” is often used in chemical research as a reagent .
    • Method: It can be used in various chemical reactions, depending on the specific research context .
    • Results: The outcomes vary based on the specific research. It can contribute to the synthesis of new compounds or the study of chemical reactions .
  • Material Science

    • Field: Material Science
    • Application: “(2S,4S)-(+)-2,4-Pentanediol” can be used in the synthesis of materials .
    • Method: It can be incorporated into material formulations during the manufacturing process .
    • Results: The specific outcomes depend on the final product. It may contribute to the properties of the material .

properties

IUPAC Name

(2S,4S)-pentane-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCCGKPBSJZVRZ-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-(+)-2,4-Pentanediol

CAS RN

72345-23-4, 36402-52-5
Record name 2,4-Pentanediol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072345234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R*,R*)-pentane-2,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.182
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-PENTANEDIOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DM2071X2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
O Haba, Y Morimoto, T Uesaka, K Yokota, T Kakuchi - Polymer, 1995 - Elsevier
The copolymerizations of (2S,4S)-2,4-pentanedyl bis(4-vinylbenzoate), a monomer having a chiral acyclic template, with styrene (St) were carried out using azobisisobutyronitrile in …
Number of citations: 14 www.sciencedirect.com
Z Guo, X Hu, G Fang, S Shao, A Guo, H Liang - Thermochimica acta, 2012 - Elsevier
The dilution enthalpies of four chiral diols, namely (2S,4S)-(+)-2,4-pentanediol vs (2R,4R)-(−)-2,4-pentanediol and (2S,5S)-(+)-2,5-hexanediol vs (2R,5R)-(−)-2,5-hexanediol in …
Number of citations: 11 www.sciencedirect.com
S Matsumura, Y Kawai, Y Takahashi, K Toshima - Biotechnology letters, 1994 - Springer
(2R, 4R)-2,4-Pentanediol was obtained by the enatioselective reduction of acetylacetone (2,4-pentanedione) with the resting cells of methanol yeast,Candida boidinii KK912 (IFO 10574…
Number of citations: 29 link.springer.com
H Ikeda, E Sato, T Sugai, H Ohta - Tetrahedron, 1996 - Elsevier
Reduction of some diketones and a ketoacid with yeast, Pichia farinosa IAM 4682 was examined. The reduction of carbonyl groups proceeded highly selectively with an anti-Prelog …
Number of citations: 57 www.sciencedirect.com
DQ Zhou, M He, YH Zhang, MY Huang… - Polymers for …, 2003 - Wiley Online Library
MgO‐supported chitosan–Rh complex (MgO‐CS‐Rh) has been prepared and found to be a highly stereoselective catalyst for the asymmetric hydrogenation of some diketones to …
Number of citations: 40 onlinelibrary.wiley.com
K Ito, T Harada, A Tai, Y Izumi - Chemistry Letters, 1979 - journal.csj.jp
The hydrogenation of acetylacetone over asymmetrically modified Raney nickel catalyst gave the chiral diastereomer of 2,4-pentanediol selectively with high optical purity. The …
Number of citations: 29 www.journal.csj.jp
M Tsuji, T Aoki, R Sakai, T Satoh… - Journal of Polymer …, 2004 - Wiley Online Library
The enantiomer‐selective radical polymerization of rac‐2,4‐pentanediyl dimethacrylate, an equimolar mixture of (2S,4S)‐2,4‐pentanediyl dimethacrylate (SS‐1) and (2R,4R)‐2,4‐…
Number of citations: 25 onlinelibrary.wiley.com
J Bakos, I Tóth, B Heil, L Markó - Journal of organometallic chemistry, 1985 - Elsevier
Asymmetric heterogeneous hydrogenation of acetylacetone was applied for the preparation of both enantiomers (2R,4R and 2S,4S) of 2,4-bis(diphenylphosphino)pentane (BDPP). …
Number of citations: 200 www.sciencedirect.com
T Tei, Y Sato, K Hagiya, A Tai, T Okuyama… - The Journal of …, 2002 - ACS Publications
The stereocontrol mechanism of the 2,4-pentanediol (PD)-tethered reaction was studied in detail using a reaction system consisting of phenyl and rhodium carbenoid moieties. Different …
Number of citations: 28 pubs.acs.org
R SAKODA, Y KAMIKAWAJI, K SETO - Chemical and pharmaceutical …, 1992 - jstage.jst.go.jp
Six optical isomers of 2-(4-diphenylmethyl-1-piperaziyl) ethyl 5-(4, 6-dimethyl-2-oxo-1, 3, 2-dioxaphosphorinan-2-yl)-1, 4-dihydro-2, 6-dimethyl-4-(3-mitrophenyl)-3-pyridinecarboxylate …
Number of citations: 6 www.jstage.jst.go.jp

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